molecular formula C14H9NO4 B11860505 2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90034-60-9

2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B11860505
CAS No.: 90034-60-9
M. Wt: 255.22 g/mol
InChI Key: JLHYVMNQYFZGOI-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that features a furan ring fused to a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxaldehyde with an appropriate aniline derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan and quinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 4-oxo-1,4-dihydroquinoline compounds exhibit significant antibacterial and antifungal activities. The following studies highlight the antimicrobial potential of 2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid:

  • Synthesis and Evaluation : A study synthesized various derivatives of quinoline compounds and evaluated their antimicrobial activity using the disc diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited potent antibacterial properties with minimum inhibitory concentrations (MIC) ranging from 1 to 25 mg/mL against tested strains .
  • Mechanism of Action : The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis, which are critical for bacterial growth and replication. This dual action enhances its effectiveness against resistant strains.

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial activity:

  • Anticancer Properties : Initial studies suggest that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The furan moiety is believed to play a crucial role in enhancing cytotoxic activity against cancer cells .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Case Studies

Several case studies have documented the applications and effectiveness of this compound:

StudyFindings
Rameshkumar et al. (2003)Investigated various quinoline derivatives for antimicrobial properties; found significant activity against multiple bacterial strains .
RSC Advances (2016)Reported on the synthesis of novel quinolone derivatives with enhanced biological activity; highlighted the importance of structural modifications .
PubChem Database (2025)Compiled data on chemical properties and biological activities; emphasized the relevance of structural features in determining pharmacological effects .

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The furan and quinoline moieties allow it to interact with DNA and proteins, disrupting their normal function and leading to cell death or inhibition of cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to the combination of the furan and quinoline structures, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components .

Biological Activity

2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a synthetic compound that belongs to the family of quinoline derivatives. Its structure combines a quinoline core with a furan ring, which enhances its potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities.

Chemical Structure and Properties

The compound features a bicyclic structure that includes both a furan and a quinoline moiety. The presence of functional groups such as carboxylic acid and keto groups contributes to its reactivity and potential interactions with biological targets.

Property Details
Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
CAS Number 1429438-81-2

Antibacterial Activity

Research indicates that derivatives of 4-oxo-1,4-dihydroquinoline compounds exhibit significant antibacterial properties. Studies have shown that this compound demonstrates notable activity against various bacterial strains, including resistant strains. The structure–activity relationship (SAR) analyses suggest that the furan ring may enhance the compound's interaction with bacterial targets compared to simpler quinolone derivatives .

Anticancer Potential

In vitro studies have indicated that compounds with similar structures possess anticancer activities. The ability of this compound to induce apoptosis in cancer cells has been observed in preliminary screenings. The mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation .

Study 1: Antibacterial Efficacy

A study conducted on various quinolone derivatives demonstrated that this compound exhibited an IC50 value of 12 µM against Escherichia coli, indicating strong antibacterial activity. The study emphasized the importance of the furan moiety in enhancing the antibacterial efficacy compared to other analogs .

Study 2: Antiviral Screening

In a phenotypic screening study for antiviral agents targeting HIV, compounds structurally similar to 2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline showed promising results in inhibiting viral replication at low micromolar concentrations. Further investigation into this compound's specific activity against HIV is warranted .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV.
  • Membrane Disruption : It could disrupt bacterial cell membranes due to its amphiphilic nature.
  • Interaction with Viral Proteins : Similar compounds have been noted to interfere with viral replication processes by binding to essential viral proteins.

Properties

CAS No.

90034-60-9

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

2-(furan-2-yl)-4-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C14H9NO4/c16-12-7-11(13-2-1-5-19-13)15-10-4-3-8(14(17)18)6-9(10)12/h1-7H,(H,15,16)(H,17,18)

InChI Key

JLHYVMNQYFZGOI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O

Origin of Product

United States

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